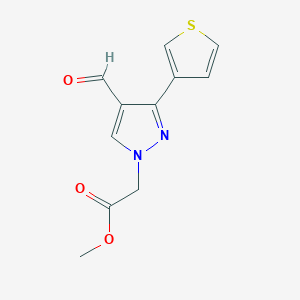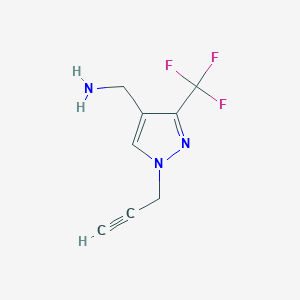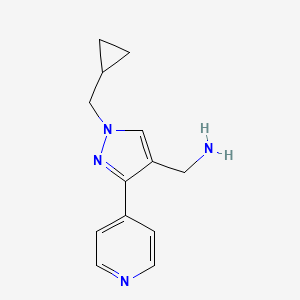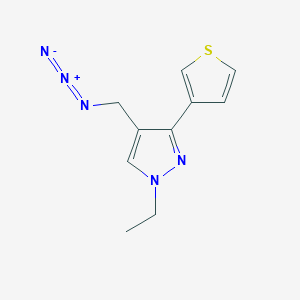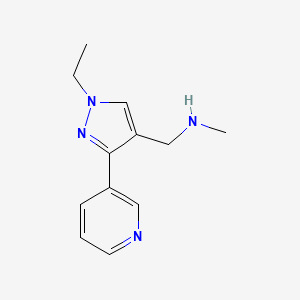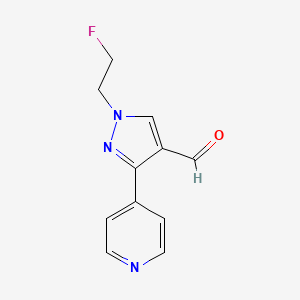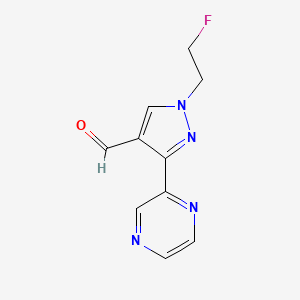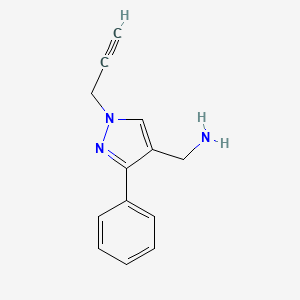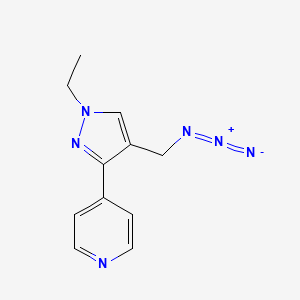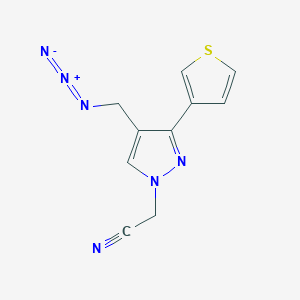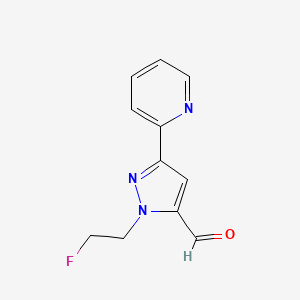
1-(2-fluoroetil)-3-(piridin-2-il)-1H-pirazol-5-carbaldehído
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as FEPPC, is an organic compound belonging to the class of pyrazole derivatives. It is a highly reactive and versatile compound that has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, bioconjugates, and catalysts. FEPPC has also been studied for its potential as a therapeutic agent for various diseases and disorders.
Aplicaciones Científicas De Investigación
Diseño y Desarrollo de Medicamentos
Este compuesto tiene aplicaciones potenciales en el diseño de medicamentos debido a sus características estructurales que pueden interactuar con objetivos biológicos. La presencia de un anillo de pirazol, que a menudo se encuentra en compuestos farmacológicamente activos, podría explotarse para el desarrollo de nuevos medicamentos. Su aplicación en el diseño de medicamentos está respaldada por el interés general en los ácidos borónicos y sus ésteres como candidatos para nuevos medicamentos .
Terapia de Captura de Neutrones
Los ácidos borónicos y sus derivados, como los ésteres, se consideran para su uso como portadores de boro en la terapia de captura de neutrones, un método de tratamiento del cáncer dirigido . La estabilidad de estos compuestos en condiciones fisiológicas es un factor crucial para su eficacia en esta terapia.
Sistemas de Administración de Medicamentos
La estructura del compuesto sugiere que podría modificarse para crear prodrógas o para utilizarse en sistemas de administración de medicamentos que se dirigen a células o tejidos específicos, mejorando la eficacia y reduciendo los efectos secundarios de los agentes terapéuticos .
Investigación Farmacológica
En farmacología, este compuesto podría utilizarse para estudiar su interacción con varias enzimas o receptores, proporcionando información sobre los mecanismos de acción de moléculas similares y ayudando en el descubrimiento de nuevos agentes terapéuticos .
Estudios Bioquímicos
La reactividad del compuesto y su interacción con moléculas biológicas lo convierten en un candidato para estudios bioquímicos, particularmente en la comprensión del papel de estructuras similares en procesos fisiológicos o enfermedades .
Síntesis Orgánica
En la síntesis orgánica, este compuesto podría servir como bloque de construcción para la construcción de moléculas más complejas. Su grupo aldehído reactivo lo convierte en un precursor versátil para varias vías sintéticas .
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is not fully understood. However, it is believed to be involved in the regulation of gene expression and protein synthesis. It has been shown to interact with a range of proteins, including transcription factors and enzymes, and to modulate their activity. Furthermore, 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has been shown to affect the expression of certain genes, which may be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of glucose and fatty acids. Furthermore, 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has been shown to affect the expression of certain genes, which may be involved in the regulation of cell growth and differentiation. Additionally, 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several advantages for use in lab experiments. It is a highly reactive and versatile compound, which makes it suitable for a variety of scientific research applications. Furthermore, 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is cost-effective and can be synthesized in high yields. However, there are some limitations to its use in lab experiments. For example, 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is not very stable and can degrade over time. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its biochemical and physiological effects.
Direcciones Futuras
The potential of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde as a therapeutic agent for various diseases and disorders is an area of research that is still in its early stages. Further research is needed to better understand the mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and its effects on gene expression and protein synthesis. Additionally, more research is needed to explore the anti-inflammatory and anti-cancer effects of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and to develop strategies for its use in drug delivery systems. Furthermore, research is needed to explore the potential of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde as a catalyst for organic synthesis. Finally, research is needed to explore the potential of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde as a tool for molecular imaging and diagnostics.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODNEWBHXOIJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




